![molecular formula C10H16FN3 B11730623 (cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730623.png)
(cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that combines a cyclopropylmethyl group with a 5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multiple steps. One common approach is to start with the preparation of the 5-fluoro-1,3-dimethyl-1H-pyrazole core, followed by the introduction of the cyclopropylmethyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions can vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine include:
- (cyclopropylmethyl)[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- (cyclopropylmethyl)[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- (cyclopropylmethyl)[(5-iodo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, for example, can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H16FN3 |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H16FN3/c1-7-9(10(11)14(2)13-7)6-12-5-8-3-4-8/h8,12H,3-6H2,1-2H3 |
InChI Key |
HCHJLISFDJYKII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2CC2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730548.png)

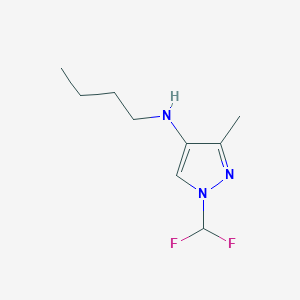
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11730557.png)
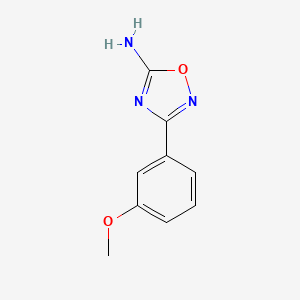
![2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11730562.png)
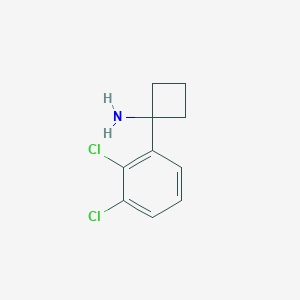

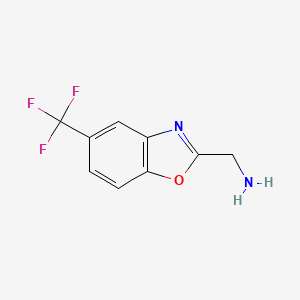
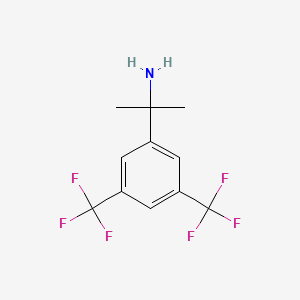
![N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B11730601.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11730603.png)
![2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol](/img/structure/B11730611.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11730617.png)
